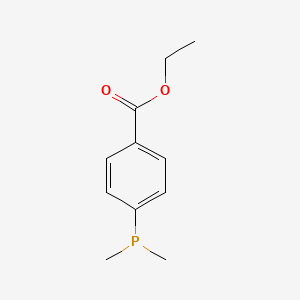

Ethyl 4-(dimethylphosphanyl)benzoate

Beschreibung

Eigenschaften

CAS-Nummer |

52023-19-5 |

|---|---|

Molekularformel |

C11H15O2P |

Molekulargewicht |

210.21 g/mol |

IUPAC-Name |

ethyl 4-dimethylphosphanylbenzoate |

InChI |

InChI=1S/C11H15O2P/c1-4-13-11(12)9-5-7-10(8-6-9)14(2)3/h5-8H,4H2,1-3H3 |

InChI-Schlüssel |

DBCOTOQTXRIBOF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)P(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(dimethylphosphanyl)benzoate typically involves the esterification of 4-(dimethylphosphanyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction can be represented as follows:

4-(dimethylphosphanyl)benzoic acid+ethanolacid catalystethyl 4-(dimethylphosphanyl)benzoate+water

Industrial Production Methods: On an industrial scale, the production of ethyl 4-(dimethylphosphanyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(dimethylphosphanyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.

Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of 4-(dimethylphosphanyl)benzyl alcohol.

Substitution: Formation of substituted benzoates depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(dimethylphosphanyl)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-(dimethylphosphanyl)benzoate involves its interaction with molecular targets through its phosphanyl and ester groups. The compound can act as a ligand, forming complexes with metal ions and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

Ethyl 4-(dimethylamino)benzoate (EDAB) replaces the dimethylphosphanyl group with a dimethylamino (-N(CH₃)₂) substituent. Key comparisons include:

- Reactivity in Polymer Systems: EDAB acts as a co-initiator in resin cements, achieving a higher degree of monomer conversion (70–80%) compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA) (50–60%) due to enhanced electron donation from the aromatic amine .

- Influence of Additives : Diphenyliodonium hexafluorophosphate (DPI) improves conversion rates in systems with DMAEMA but has minimal impact on EDAB, suggesting EDAB’s superior inherent reactivity .

- Physical Properties : Resins containing EDAB exhibit better flexural strength and lower water sorption than those with DMAEMA, attributed to EDAB’s rigid aromatic structure .

Alkyl Benzoates (Methyl, Ethyl, Propyl)

Simple alkyl benzoates, such as ethyl benzoate (C₆H₅COOCH₂CH₃), are widely used in cosmetics and fragrances due to their low toxicity and volatility . Key differences from ethyl 4-(dimethylphosphanyl)benzoate include:

2-(Dimethylamino)Ethyl Methacrylate (DMAEMA)

DMAEMA, a methacrylate derivative with a tertiary amine group, contrasts with ethyl 4-(dimethylphosphanyl)benzoate in:

- Reactivity : DMAEMA requires DPI to achieve comparable conversion rates to EDAB, indicating lower intrinsic reactivity .

- Application Scope : DMAEMA is more sensitive to amine concentration ratios (optimal at 1:2 CQ/amine), whereas EDAB performs well across a broader range .

Data Table: Comparative Properties of Benzoate Derivatives

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.